molecular formula C13H9N2NaO2S B12780174 Thiantoin sodium CAS No. 510-34-9

Thiantoin sodium

Cat. No.: B12780174
CAS No.: 510-34-9
M. Wt: 280.28 g/mol
InChI Key: JUVAYOYHITVSBL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiantoin sodium (Phethenylate sodium) is a hydantoin-derived anticonvulsant first synthesized by Eli Lilly in 1950 . Its chemical name is 5-phenyl-5-(2-thienyl)-2,4-imidazolidinedione monoSodium salt (CAS 510-34-9), featuring a hydantoin core substituted with phenyl and thienyl groups at the 5-position . The synthesis involves reacting phenyl-(2-thienyl) ketone with potassium cyanide and ammonium carbonate in ethanol, yielding the intermediate hydantoin ring, which is subsequently purified to achieve a 56% yield and a melting point of 256–257°C . Thiantoin was marketed for managing epilepsy but later associated with severe adverse effects, including hepatic and hematological toxicity .

Properties

CAS No.

510-34-9

Molecular Formula

C13H9N2NaO2S

Molecular Weight

280.28 g/mol

IUPAC Name

sodium;5-phenyl-5-thiophen-2-ylimidazolidin-3-ide-2,4-dione

InChI

InChI=1S/C13H10N2O2S.Na/c16-11-13(15-12(17)14-11,10-7-4-8-18-10)9-5-2-1-3-6-9;/h1-8H,(H2,14,15,16,17);/q;+1/p-1

InChI Key

JUVAYOYHITVSBL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)[N-]C(=O)N2)C3=CC=CS3.[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydantoin Derivatives

Thiantoin belongs to the hydantoin class of anticonvulsants, sharing structural and mechanistic similarities with phenytoin (Dilantin) and methoin (Mesantoin) . Below is a detailed comparison based on pharmacological, metabolic, and clinical profiles:

Structural and Pharmacological Differences

Parameter Thiantoin Phenytoin (Dilantin) Methoin (Mesantoin)
Chemical Structure 5-phenyl-5-(2-thienyl) hydantoin 5,5-diphenylhydantoin 5-ethyl-5-phenylhydantoin
Mechanism Sodium channel blockade Sodium channel blockade Sodium channel blockade
Anticonvulsant Potency Moderate High Moderate
Metabolism Hepatic and renal pathways Primarily hepatic Primarily hepatic

Metabolic Pathways and Organ Dependencies

  • Thiantoin :
    • Liver Injury : Increases both potency (+50–70%) and duration of action due to impaired hepatic degradation .
    • Nephrectomy : Increases potency and duration, indicating renal involvement in elimination .

Adverse Effects

Compound Common Adverse Effects Severe Risks
Thiantoin Dizziness, sedation Acute hepatic necrosis, agranulocytosis, leukopenia (fatal cases reported)
Phenytoin Gingival hyperplasia, nystagmus, ataxia Stevens-Johnson syndrome, cardiovascular collapse
Methoin Rash, drowsiness Blood dyscrasias (e.g., aplastic anemia)

Thiantoin’s thienyl substituent may contribute to its distinct toxicity profile, particularly hepatotoxicity, which led to its decline in clinical use by the mid-1950s . In contrast, phenytoin’s diphenyl structure correlates with a higher risk of dermatological and neurological side effects but less hepatic involvement.

Clinical Implications

  • Hepatic/Renal Impairment : Thiantoin requires dual monitoring of liver and kidney function, unlike phenytoin and methoin, which primarily necessitate hepatic surveillance .
  • Metabolic Flexibility : Thiantoin’s dual elimination pathway may offer theoretical advantages in patients with single-organ dysfunction, but its toxicity outweighs this benefit .

Q & A

Basic: What are the key considerations in designing an in vitro study to assess Thiantoin sodium's stability under varying pH conditions?

Methodological Answer:

  • Control Variables : Maintain precise pH levels (e.g., 2.0, 7.4, 9.0) using buffered solutions, and standardize temperature and incubation times to minimize confounding factors .
  • Instrumentation : Use validated spectrophotometric or chromatographic methods (e.g., HPLC) to quantify degradation products, ensuring calibration with reference standards .
  • Replication : Include triplicate samples at each pH level and pre-test protocols to identify technical variability (e.g., pipetting errors) .
  • Data Documentation : Record raw data in appendices and summarize processed results in tables, highlighting trends in degradation kinetics .

Basic: How to ensure reproducibility in synthesizing this compound for experimental use?

Methodological Answer:

  • Protocol Standardization : Follow stoichiometric ratios and reaction conditions (e.g., temperature, solvent purity) as per peer-reviewed synthesis protocols. For example, sodium-based compounds often require anhydrous conditions to prevent hydrolysis .
  • Quality Control : Validate purity via melting point analysis, NMR, or mass spectrometry, and document deviations (e.g., incomplete crystallization) .
  • Batch Documentation : Label each synthesis batch with date, conditions, and yield percentages to trace variability .

Advanced: How to analyze conflicting data on this compound's metabolite profiles across pharmacokinetic studies?

Methodological Answer:

  • Contextual Evaluation : Compare methodologies (e.g., LC-MS vs. ELISA) and subject demographics (e.g., age, renal function) that may influence metabolite detection .
  • Meta-Analysis : Use random-effects models to account for inter-study heterogeneity, weighting studies by sample size and methodological rigor .
  • Replication Studies : Design cross-validation experiments under controlled conditions to isolate variables (e.g., hepatic enzyme activity) .

Advanced: What statistical methods are recommended for handling high variability in this compound's bioactivity assays?

Methodological Answer:

  • Normalization : Adjust for batch effects using Z-score normalization or quantile scaling .
  • Multivariate Analysis : Apply principal component analysis (PCA) to identify confounding factors (e.g., temperature fluctuations) .
  • Robust Regression : Use Huber or Tukey estimators to reduce outlier influence in dose-response curves .

Basic: What methodologies are effective for quantifying this compound in biological matrices?

Methodological Answer:

  • Extraction Techniques : Use protein precipitation or solid-phase extraction to isolate this compound from plasma/urine, optimizing recovery rates .
  • Calibration Curves : Prepare matrix-matched standards to correct for ion suppression in mass spectrometry .
  • Validation : Assess precision (intra-day CV <15%) and accuracy (spiked recovery 85–115%) per FDA guidelines .

Advanced: How to design a mechanistic study to elucidate this compound's interaction with hepatic enzymes?

Methodological Answer:

  • Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition constants (Ki) and mechanism (competitive vs. non-competitive) .
  • Omics Integration : Pair activity assays with proteomics to identify enzyme isoforms affected by this compound .
  • Controls : Include negative controls (e.g., heat-inactivated enzymes) and positive controls (known inhibitors) .

Basic: What are the best practices for documenting experimental protocols in this compound research to ensure replicability?

Methodological Answer:

  • Detailed Methods : Specify equipment models (e.g., Shimadzu LC-20AD HPLC), software settings, and reagent lot numbers .
  • Raw Data Archiving : Store unprocessed chromatograms or spectra in repositories like Figshare, citing DOIs in publications .
  • Pre-registration : Upload protocols to platforms like Open Science Framework to mitigate selective reporting .

Advanced: What strategies can mitigate observer bias in subjective assessments of this compound's therapeutic effects?

Methodological Answer:

  • Blinding : Implement double-blind designs where neither researchers nor participants know treatment assignments .
  • Objective Endpoints : Use biomarkers (e.g., serum cytokine levels) instead of symptom self-reports .
  • Adjudication Panels : Engage independent experts to review ambiguous clinical outcomes .

Basic: How to establish appropriate control groups in this compound toxicity studies?

Methodological Answer:

  • Negative Controls : Use vehicle-only groups (e.g., saline) to distinguish compound-specific effects .
  • Positive Controls : Include known hepatotoxins (e.g., acetaminophen) to validate assay sensitivity .
  • Population Matching : Ensure controls share age, sex, and genetic background with treatment groups .

Advanced: How to integrate omics data (e.g., proteomics, metabolomics) with traditional assays in this compound research?

Methodological Answer:

  • Pathway Analysis : Use tools like MetaboAnalyst or STRING to link metabolite changes to protein networks .
  • Multi-Omics Correlation : Apply Spearman’s rank correlation to identify associations between enzyme activity and metabolite abundance .
  • Validation : Confirm omics findings with orthogonal methods (e.g., Western blot for protein expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.